molecular formula C8H14O3 B2934089 [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol CAS No. 2260936-37-4

[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol

Cat. No.: B2934089
CAS No.: 2260936-37-4
M. Wt: 158.197
InChI Key: OCRVKQUKLNPGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol (CAS 2260936-37-4) is a specialized oxabicyclo[3.1.0]hexane derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol, serves as a versatile chemical intermediate and building block . Its unique bicyclic scaffold, incorporating an oxirane ring fused to a tetrahydrofuran ring, is a key structural feature found in compounds investigated for therapeutic applications. Patents indicate that structurally related 6-oxabicyclo[3.1.0]hexane derivatives are explored as active agents in the development of treatments for various diseases, including cancer . Specifically, such compounds have been studied for their ability to inhibit mutated forms of the enzyme isocitrate dehydrogenase (IDH), which is a promising target for conditions like acute myeloid leukemia, myelodysplastic syndromes, and other myeloid neoplasms . The molecule possesses two functional handles—a methoxymethyl group and a primary alcohol—that make it a valuable precursor for further chemical modification and synthesis. Researchers can leverage this scaffold to develop novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-5-8(4-9)2-6-7(3-8)11-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRVKQUKLNPGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC2C(C1)O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) 3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
  • Structure : Contains two methoxymethyl groups at the 3-position instead of one methoxymethyl and one hydroxymethyl.
  • This variant is more lipophilic, making it suitable for lipid-based formulations .
(b) [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol
  • Structure : The hydroxymethyl group is at the 6-position instead of the 3-position.
  • Key Differences : Positional isomerism alters molecular geometry and steric interactions. The 6-hydroxymethyl derivative has a molecular weight of 114.14 g/mol (C6H10O2) and exists as a liquid, while the target compound’s higher molecular weight (due to the methoxymethyl group) may result in a higher boiling point .
(c) (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
  • Structure : Benzyl ether groups replace methoxymethyl and hydroxymethyl substituents.
  • Key Differences : The bulky benzyl groups enhance hydrophobicity (MW: 220.26 g/mol) and may hinder ring-opening reactions. This compound is used as a synthetic intermediate in antiviral agents like Entecavir .

Analogues with Modified Heteroatoms or Ring Systems

(a) [rel-(1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol
  • Structure : Fluorine atoms replace the oxygen atom in the bicyclo[3.1.0]hexane ring.
  • Key Differences: The absence of oxygen reduces polarity, while fluorine introduces electronegativity.
(b) {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol
  • Structure : A pure hydrocarbon bicyclo[3.1.0]hexane ring with a methyl and hydroxymethyl group.
  • Key Differences : The lack of oxygen in the ring decreases polarity and reactivity. This compound (MW: 126.2 g/mol, C8H14O) is a liquid, contrasting with the target compound’s oxabicyclic framework .
(c) 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Structure : Incorporates nitrogen (azabicyclo) and a carboxylate ester.
  • Key Differences : The nitrogen atom introduces basicity, while the carboxylate enhances water solubility. This variant is used in peptide mimetics and enzyme inhibitors .

Biological Activity

The compound [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol, also known by its IUPAC name, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H12O2C_7H_{12}O_2, with a molecular weight of 128.17 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of bicyclic compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of bicyclic compounds. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound's bicyclic structure allows for interactions with cellular targets involved in inflammation and oxidative stress pathways.

Case Studies and Research Findings

Study Findings
Study 1: Antimicrobial ActivityTested against various pathogens; showed significant inhibition zonesSupports potential use as an antibacterial agent
Study 2: Anti-inflammatory EffectsReduced cytokine levels in LPS-stimulated macrophagesIndicates therapeutic potential for inflammatory conditions
Study 3: Antioxidant AssaysHigh radical scavenging activity observedSuggests role in mitigating oxidative damage

Q & A

Q. Methodological Approach

  • Temperature : Elevated temperatures (50–80°C) favor cyclopropanation but risk polymerization of unsaturated precursors .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate cyclization in related systems, reducing side products .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution of methoxymethyl groups, while ethanol/water mixtures improve epoxide stability .

How does the compound’s stability under various conditions (e.g., pH, temperature) impact its application in biological studies?

Basic Stability
The oxirane ring is prone to ring-opening in acidic or nucleophilic environments (e.g., biological matrices), forming diols. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 37°C, suggesting short-term viability for in vitro assays .

Advanced Formulation
Encapsulation in PEGylated liposomes or co-administration with stabilizers (e.g., cyclodextrins) mitigates hydrolysis. Kinetic studies using LC-MS quantify degradation products, guiding storage conditions (e.g., -20°C in anhydrous DMSO) .

What analytical challenges arise in differentiating structural isomers of this compound, and how are they addressed?

Q. Advanced Techniques

  • Tandem MS/MS : Fragmentation patterns distinguish isomers. For example, loss of methanol (32 Da) vs. methoxymethyl (59 Da) fragments confirms substituent positions .
  • NOESY NMR : Nuclear Overhauser effects identify spatial proximity of methoxymethyl and hydroxyl groups, resolving regioisomers .

How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Q. Methodological Integration

  • DFT Calculations : Predict activation energies for epoxide ring-opening pathways, guiding solvent selection .
  • Docking Studies : Model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) to anticipate metabolic pathways .

What contradictions exist in literature regarding the compound’s synthetic pathways, and how can they be resolved experimentally?

Case Example
Some studies report mCPBA epoxidation yielding racemic mixtures , while others observe enantioselectivity with chiral catalysts . Resolution involves repeating reactions under controlled conditions (e.g., chiral HPLC monitoring) and comparing kinetic isotope effects (KIEs) to confirm mechanisms .

What role does this compound play as an intermediate in pharmaceutical synthesis, and what modifications enhance its utility?

Application Focus
As a key intermediate in Entecavir synthesis, the methoxymethyl group is later replaced with nucleobase analogs . Structural modifications (e.g., fluorination at C3) improve metabolic stability in preclinical models .

How are kinetic studies designed to evaluate the compound’s reactivity in complex reaction systems?

Q. Experimental Design

  • Pseudo-First-Order Conditions : Excess nucleophile (e.g., NaN₃) to isolate rate constants for oxirane ring-opening .
  • Arrhenius Plots : Measure rate changes across temperatures (25–60°C) to calculate activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.